Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with the molecular formula C11H15ClN2O4S This compound is known for its unique chemical structure, which includes a carbamate group, a sulfonamide group, and a chloroethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of methylphenylamine with chlorosulfonic acid to form methylphenylamino sulfonyl chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl ester group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent bonds or reversible interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methylphenyl ester: Lacks the sulfonamide and chloroethyl groups, resulting in different reactivity and applications.
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a chloroethyl group, leading to variations in chemical behavior.
Sulfonylureas: Contain a sulfonamide group but differ in the overall structure and functional groups.
Uniqueness
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloroethyl ester group, in particular, allows for specific substitution reactions that are not possible with similar compounds.
Properties
CAS No. |
116943-77-2 |
---|---|
Molecular Formula |
C11H15ClN2O4S |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
2-chloroethyl N-methyl-N-[methyl(phenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-13(10-6-4-3-5-7-10)19(16,17)14(2)11(15)18-9-8-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
QSCUJUHNJJQCFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)N(C)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.